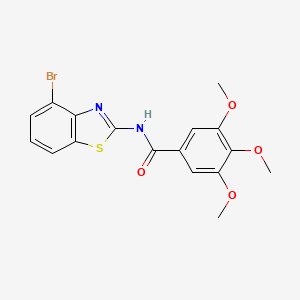

N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

CAS No.: 892855-43-5

Cat. No.: VC7791031

Molecular Formula: C17H15BrN2O4S

Molecular Weight: 423.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892855-43-5 |

|---|---|

| Molecular Formula | C17H15BrN2O4S |

| Molecular Weight | 423.28 |

| IUPAC Name | N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

| Standard InChI | InChI=1S/C17H15BrN2O4S/c1-22-11-7-9(8-12(23-2)15(11)24-3)16(21)20-17-19-14-10(18)5-4-6-13(14)25-17/h4-8H,1-3H3,(H,19,20,21) |

| Standard InChI Key | DGCZHSXSRFPACW-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC=C3Br |

Introduction

N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that combines a benzamide core with a benzothiazole moiety. This compound is characterized by its unique structural features, including a bromine atom on the benzothiazole ring and three methoxy groups on the benzamide ring. The presence of these functional groups contributes to its potential biological activity and chemical reactivity.

Structural Features

The compound's structure includes:

-

Benzamide Core: This is the central part of the molecule, providing a basic amide structure.

-

Benzothiazole Moiety: Attached to the benzamide core, this heterocyclic ring system is known for its biological activity.

-

Bromine Substitution: The bromine atom on the benzothiazole ring can participate in nucleophilic substitution reactions.

-

Methoxy Groups: Three methoxy groups on the benzamide ring can undergo demethylation under strong acidic or basic conditions.

Chemical Reactivity

The chemical reactivity of N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves several key aspects:

-

Nucleophilic Substitution: The bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

-

Demethylation: The methoxy groups can be removed under strong conditions, leading to hydroxyl groups.

-

Electrophilic Aromatic Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

Biological Activity

Benzamide derivatives, including those with benzothiazole moieties, have been studied for their biological activities:

-

Anti-inflammatory Effects: Many benzamide derivatives exhibit anti-inflammatory properties.

-

Antimicrobial Activity: Compounds with similar structures have shown antimicrobial effects.

-

Anticancer Properties: Some benzamide derivatives have been investigated for their potential anticancer activity.

Synthesis and Characterization

The synthesis of such compounds often involves condensation reactions or nucleophilic substitutions. Characterization typically includes spectroscopic methods like IR, NMR, and elemental analysis.

Data and Research Findings

While specific data on N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is limited, related compounds provide insight into potential biological activities and chemical properties.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Benzamide | Simple amide structure | Moderate antibacterial activity |

| 3-Bromo-N-(3-pyridinyl)benzamide | Contains pyridine ring | Anticancer properties |

| 3,4-Dimethoxybenzamide | Fewer methoxy groups | Anti-inflammatory effects |

| Benzothiazole derivatives | Heterocyclic ring system | Antimicrobial, anti-inflammatory |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume